3-Benzoylpicolinic acid

Descripción general

Descripción

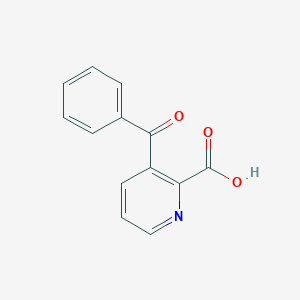

3-Benzoylpicolinic acid is an organic compound with the molecular formula C13H9NO3 It is a derivative of picolinic acid, where a benzoyl group is attached to the third position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylpicolinic acid typically involves the Friedel-Crafts acylation of picolinic acid. In this reaction, picolinic acid reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Decarboxylation Reactions and Kinetics

The carboxylic acid group undergoes pH-dependent decarboxylation, with reaction rates influenced by substituents and temperature:

| pH | Temperature (°C) | Rate Constant (s⁻¹) | Yield (%) | Conditions |

|---|---|---|---|---|

| 0.37 | 150 | 2.0 × 10⁻⁴ | – | Aqueous HCl |

| 1.22 | 150 | 4.5 × 10⁻⁴ | – | Aqueous HCl |

| 2.19 | 150 | 3.0 × 10⁻⁴ | – | Aqueous HCl |

Mechanistic Insights :

-

Acid-catalyzed pathway : Protonation of the carboxylate group facilitates CO₂ release, forming 3-benzoylpyridine .

-

Electron-withdrawing benzoyl groups stabilize the transition state, accelerating decarboxylation compared to unsubstituted picolinic acid .

Cyclization and Heterocyclic Derivative Formation

3-BPA reacts with nucleophiles to form bioactive heterocycles:

Oxadiazole/Thiadiazole Derivatives

Reaction with ethyl chloroacetate followed by hydrazine forms 2-(5-phenylpyrido[2,3-d]pyridazin-8-yloxy)acetohydrazide (4 ), which cyclizes to oxadiazoles or thiadiazoles under specific conditions :

| Product | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxadiazole derivative | I₂/KI, NaOH, reflux | 78 |

| Thiadiazole derivative | H₂SO₄, CS₂, reflux | 72 |

Esterification and Subsequent Transformations

The carboxylic acid group undergoes esterification, enabling further functionalization:

Hydrazide Formation

Treatment of ester 3 with hydrazine hydrate yields the corresponding hydrazide (4 ), a precursor for heterocyclic scaffolds .

Comparative Analysis of Reactivity

3-BPA exhibits distinct reactivity compared to other picolinic acid derivatives:

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most notable applications of 3-benzoylpicolinic acid is in the development of anticancer agents. Research has shown that complexes formed with this compound exhibit promising cytotoxic effects against various cancer cell lines.

Case Study: Ruthenium(II) Complexes

A study investigated the anticancer activity of a ruthenium(II)-bipyridine-benzoylpicolinic acid complex ([Ru(bpy)₂(bzpic)₂]²⁺) against the SK-MEL-28 melanoma cell line. The results indicated a significant antiproliferative effect, with an IC₅₀ value determined to be 39.109 µg/mL, demonstrating its potential as an effective anticancer agent .

Table 1: Anticancer Activity of Ruthenium(II) Complexes

| Compound | Cell Line | IC₅₀ (µg/mL) | Effect |

|---|---|---|---|

| [Ru(bpy)₂(bzpic)₂]²⁺ | SK-MEL-28 | 39.109 | Antiproliferative |

| [Ru(bpy)₂(bzpic)₂]²⁺ | L6 (Normal) | Not Applicable | Cytotoxicity comparison |

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their structural properties and potential applications in catalysis and materials science.

Synthesis and Characterization

The synthesis of metal complexes involving this compound has been explored extensively. For instance, the coordination of transition metals with this ligand has been shown to enhance their stability and reactivity, making them suitable for catalytic applications .

Therapeutic Potential

Beyond its anticancer properties, this compound is being investigated for its broader therapeutic potential. It has been suggested that compounds derived from benzoylpicolinic acid may play roles in treating other diseases linked to angiogenesis and inflammation.

Case Study: Angiogenesis Inhibition

Research indicates that derivatives of this compound may inhibit angiogenesis, which is crucial in cancer progression and other diseases like diabetic retinopathy . The ability to modulate vascular growth makes it a candidate for further therapeutic exploration.

Table 2: Therapeutic Applications Related to Angiogenesis

| Application | Disease Type | Mechanism |

|---|---|---|

| Angiogenesis Inhibition | Cancer | Inhibition of blood vessel formation |

| Anti-inflammatory Properties | Diabetic Retinopathy | Modulation of inflammatory pathways |

Mecanismo De Acción

The mechanism by which 3-Benzoylpicolinic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group and the pyridine ring can participate in various binding interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed biological or chemical effects.

Comparación Con Compuestos Similares

Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the second position. It is an isomer of nicotinic acid and isonicotinic acid.

Nicotinic Acid:

Isonicotinic Acid: It has a carboxylic acid group at the fourth position of the pyridine ring.

Uniqueness: 3-Benzoylpicolinic acid is unique due to the presence of the benzoyl group at the third position of the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to other picolinic acid derivatives. The benzoyl group enhances its ability to participate in various chemical reactions and form stable complexes with metal ions, making it valuable for research and industrial applications.

Actividad Biológica

3-Benzoylpicolinic acid (3-BP) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article presents an overview of the biological activity associated with 3-BP, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of a benzoyl group attached to the pyridine ring. Its structure can be represented as follows:

This compound exhibits properties that make it suitable for various biological applications, including potential anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that 3-BP exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study involving the synthesis of a ruthenium(II)-bipyridine complex containing 3-BP showed promising results against the SK-MEL-28 melanoma cell line. The complex demonstrated an IC50 value of 39.109 µg/mL, indicating effective growth inhibition in cancer cells while displaying lower cytotoxicity towards normal L6 cell lines (IC50 = 55.315 µg/mL) .

Table 1: Antiproliferative Effects of this compound Complexes

| Compound | Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|---|

| [Ru(bpy)₂(3-BP)₂]²⁺ | SK-MEL-28 | 39.109 | Effective against melanoma |

| [Ru(bpy)₂(3-BP)₂]²⁺ | L6 | 55.315 | Lower toxicity to normal cells |

Antimicrobial Activity

The antimicrobial potential of 3-BP has also been investigated, with findings indicating selective activity against Gram-positive bacteria. While the overall antibacterial activity was moderate, some derivatives exhibited antifungal properties against pathogens such as Candida albicans .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | Notable activity observed |

| This compound | Candida albicans | Moderate activity |

Mechanistic Insights

The mechanism by which 3-BP exerts its biological effects is an area of active research. The compound has been shown to induce apoptosis in cancer cells, as evidenced by fluorescence microscopy observations that indicated late apoptosis in SK-MEL-28 cells when treated with the ruthenium complex containing 3-BP . This suggests that the compound may interfere with cellular pathways critical for cancer cell survival.

Case Studies

- Anticancer Study : A study on the antiproliferative effects of a ruthenium complex containing 3-BP revealed that treatment led to significant morphological changes in cancer cells, indicative of apoptosis. The study highlighted the potential for developing new anticancer therapies based on this compound .

- Antimicrobial Screening : Another study focused on a series of benzoxazole derivatives that included 3-BP derivatives showed selective antibacterial activity against Bacillus subtilis, reinforcing its potential in developing new antimicrobial agents .

Propiedades

IUPAC Name |

3-benzoylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERHKEWRHQIXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352454 | |

| Record name | 3-Benzoylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64362-32-9 | |

| Record name | 3-Benzoylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzoylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Benzoylpicolinic acid interesting for anticancer research?

A1: While this compound itself hasn't been extensively studied for its direct anticancer properties, its incorporation into metal complexes, particularly with ruthenium, shows promise. [] In the study by [], this compound acts as a ligand, binding to a ruthenium(II)-bipyridine center to form the complex [Ru(bpy)2(bzpic)2]2+ (bpy = 2,2ʹ-bipyridine and bzpic = this compound). This complex exhibited promising in vitro antiproliferative activity against the SK-MEL-28 melanoma cell line. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.